Bromure de dimidium

Vue d'ensemble

Description

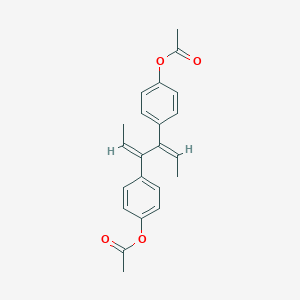

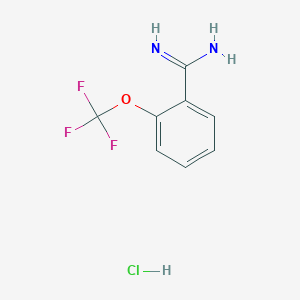

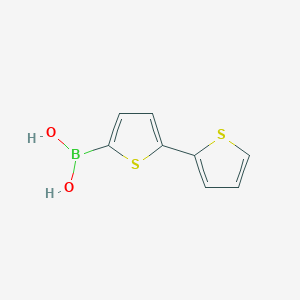

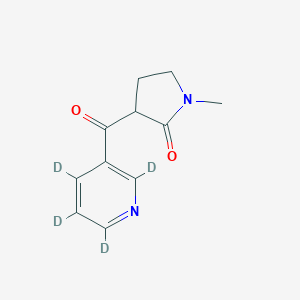

Le bromure de dimidium, de formule chimique C20H18BrN3, est un composé connu pour ses applications en recherche biologique. Cette poudre jaunâtre est caractérisée par ses groupes fonctionnels bipyridinium et bromure. Il est couramment utilisé comme colorant fluorescent et colorant de l'ADN dans diverses techniques de laboratoire, notamment l'imagerie cellulaire et la cytométrie en flux . Le this compound est connu pour sa forte affinité pour l'ADN, ce qui le rend utile dans l'étude des interactions ADN-protéines et la quantification de l'ADN. De plus, il possède des propriétés antimicrobiennes et est utilisé dans le développement d'agents antimicrobiens .

Applications De Recherche Scientifique

Dimidium bromide has a wide range of applications in scientific research:

Chemistry: Used as an intercalating agent for nucleic acids, facilitating the study of DNA structure and interactions.

Biology: Employed as a fluorescent dye for staining DNA in cell imaging and flow cytometry.

Medicine: Investigated for its antimicrobial properties and potential use in developing antimicrobial agents.

Mécanisme D'action

Target of Action

Dimidium bromide is a trypanocidal phenanthridinium compound . Its primary targets are nucleic acids, specifically DNA . It is known to affect nucleic acid synthesis in various organisms, including flagellate protozoa, bacteria, yeasts, and tissue culture cells . The lethal effect of dimidium bromide in amoebae seems to be cytoplasmic rather than nuclear constituents .

Mode of Action

Dimidium bromide is thought to exert its effects by intercalation of the drug molecules between adjacent base pairs of the DNA double helix . This intercalation inhibits the normal functioning of DNA, thereby affecting the synthesis of nucleic acids .

Biochemical Pathways

This disruption could potentially affect a wide range of downstream cellular processes that depend on the proper functioning of these genetic materials .

Pharmacokinetics

It is known that the compound is used as a biochemical reagent in life science research , suggesting that it has properties suitable for use in biological systems.

Result of Action

The result of dimidium bromide’s action is the inhibition of growth in certain organisms. For example, it has been shown to completely inhibit the growth of Ehrlich ascites tumour cells . In concentrations of dimidium bromide below 1 µg/ml, cells of both strains of amoebae divide three times before inhibition and death .

Action Environment

The action, efficacy, and stability of dimidium bromide can be influenced by various environmental factors. For instance, the compound is known to be sensitive to moisture and light, and it is recommended to be stored at +2°C to +30°C . Furthermore, its action can be affected by the concentration of the drug used . .

Analyse Biochimique

Biochemical Properties

Dimidium bromide is known to interact with nucleic acids, acting as an intercalating probe . This means it can insert itself between the base pairs in the DNA helix, which can influence the structure and function of the DNA .

Cellular Effects

The intercalation of Dimidium bromide into DNA can have various effects on cellular processes. For instance, it can affect gene expression by altering the structure of the DNA and thereby influencing the binding of transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, Dimidium bromide exerts its effects through its ability to intercalate into DNA . This can lead to changes in the DNA structure, which can affect the binding of proteins and other molecules, potentially leading to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dimidium bromide can change over time. For example, its intercalation into DNA can lead to long-term changes in gene expression, which can have lasting effects on cellular function .

Metabolic Pathways

Its primary known interaction is with DNA, rather than with enzymes or metabolic intermediates .

Subcellular Localization

As an intercalating agent, Dimidium bromide is likely to be found wherever DNA is present within the cell . This would primarily be within the nucleus, but it could also be found in mitochondria, which contain their own DNA .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le bromure de dimidium peut être synthétisé par une série de réactions chimiques impliquant les précurseurs appropriés. Une méthode courante implique la réaction de 3,8-diamino-5-méthyl-6-phénylphénanthridinium avec du brome pour former le sel de bromure. La réaction est généralement effectuée dans un solvant tel que le méthanol ou l'éthanol sous des conditions de température et de pression contrôlées .

Méthodes de production industrielle : Dans les milieux industriels, la production de this compound implique une synthèse à grande échelle utilisant des voies de réaction similaires. Le processus est optimisé pour un rendement et une pureté élevés, impliquant souvent plusieurs étapes de purification telles que la recristallisation et la chromatographie pour garantir que le produit final répond aux spécifications requises .

Analyse Des Réactions Chimiques

Types de réactions : Le bromure de dimidium subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour former différents états d'oxydation, ce qui peut modifier ses propriétés de fluorescence.

Réduction : Les réactions de réduction peuvent convertir le this compound en sa forme réduite, affectant son interaction avec les acides nucléiques.

Substitution : Les réactions de substitution impliquant le this compound peuvent conduire à la formation de dérivés aux propriétés chimiques modifiées.

Réactifs et conditions courants :

Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium.

Agents réducteurs : Borohydrure de sodium, hydrure d'aluminium et de lithium.

Solvants : Méthanol, éthanol, eau.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés de this compound oxydés, tandis que la réduction peut produire des formes réduites du composé .

4. Applications de la recherche scientifique

Le this compound a une large gamme d'applications en recherche scientifique :

Industrie : Utilisé dans la détermination des tensioactifs cationiques et comme réactif dans diverses techniques analytiques.

5. Mécanisme d'action

Le this compound exerce ses effets principalement par l'intercalation dans l'ADN. Le composé s'insère entre les paires de bases de la double hélice d'ADN, perturbant la structure et affectant divers processus biologiques. Cette intercalation peut inhiber la réplication et la transcription de l'ADN, conduisant à des effets antimicrobiens. Les cibles moléculaires du this compound comprennent les acides nucléiques et les protéines associées impliquées dans la synthèse et la réparation de l'ADN .

Comparaison Avec Des Composés Similaires

Le bromure de dimidium est souvent comparé à d'autres agents intercalants de l'ADN tels que le bromure d'éthidium et l'iodure de propidium. Bien que tous ces composés partagent la capacité de s'intercaler dans l'ADN, le this compound est unique dans ses propriétés de fluorescence spécifiques et sa forte affinité pour l'ADN. Des composés similaires comprennent :

Bromure d'éthidium : Couramment utilisé comme colorant de l'ADN en électrophorèse sur gel.

Iodure de propidium : Utilisé pour la coloration des cellules mortes en cytométrie en flux.

Orange d'acridine : Un autre colorant intercalant l'ADN utilisé dans divers tests biologiques.

Le this compound se distingue par ses applications spécifiques dans les études d'interaction ADN-protéines et ses propriétés antimicrobiennes potentielles .

Propriétés

IUPAC Name |

5-methyl-6-phenylphenanthridin-5-ium-3,8-diamine;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3.BrH/c1-23-19-12-15(22)8-10-17(19)16-9-7-14(21)11-18(16)20(23)13-5-3-2-4-6-13;/h2-12,22H,21H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQOKYEROIFEEBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

20566-69-2 (Parent) | |

| Record name | Dimidium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

380.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

518-67-2 | |

| Record name | Phenanthridinium, 3,8-diamino-5-methyl-6-phenyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=518-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimidium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimidium bromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522842 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,8-diamino-5-methyl-6-phenylphenanthridinium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.507 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMIDIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4LYH37ZZQ2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does dimidium bromide exert its trypanocidal action?

A1: While the exact mechanism is still under investigation, research suggests that dimidium bromide interacts with DNA through intercalation. [] This interaction disrupts vital cellular processes, including DNA replication and transcription, ultimately leading to the death of trypanosomes. []

Q2: Is there a difference in response to dimidium bromide between different Amoeba strains?

A2: Yes, research has shown that Amoeba discoides exhibits a higher tolerance to dimidium bromide compared to some strains of Amoeba proteus. [] This difference is attributed to the presence of cytoplasmic DNA-containing bodies in A. discoides, which might play a role in mitigating the effects of the drug. []

Q3: What is the molecular formula and weight of dimidium bromide?

A3: The molecular formula of dimidium bromide is C20H18BrN3. Its molecular weight is 392.3 g/mol. []

Q4: What spectroscopic data is available for characterizing dimidium bromide?

A4: Researchers have used 13C Nuclear Magnetic Resonance (NMR) spectroscopy to assign the chemical shifts of dimidium bromide and its analogs in solution. [] This data aids in structural characterization and understanding the behavior of the molecule in different environments.

Q5: How does changing the quaternary group of dimidium bromide affect its trypanocidal activity?

A5: Research has demonstrated that altering the quaternary group of dimidium bromide significantly impacts its trypanocidal activity. [, ] For instance, replacing the methyl group with an ethyl group dramatically reduces its effectiveness against trypanosomes. []

Q6: What are the known toxic effects of dimidium bromide?

A6: Dimidium bromide has been associated with delayed toxicity in cattle. [, , , ] The mechanisms behind this delayed toxicity are still under investigation, but research suggests that it might involve damage to vital organs.

Q7: Can trypanosomes develop resistance to dimidium bromide?

A7: Yes, studies have reported the emergence of dimidium bromide-resistant strains of trypanosomes. [] Understanding the mechanisms of resistance is crucial for developing strategies to overcome this challenge.

Q8: Are there alternative compounds with similar activity but improved safety profiles?

A10: Research continues to explore alternative compounds with enhanced trypanocidal activity and reduced toxicity. [, ] Identifying new drug targets and developing novel therapeutic strategies are crucial for combating trypanosomiasis effectively.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

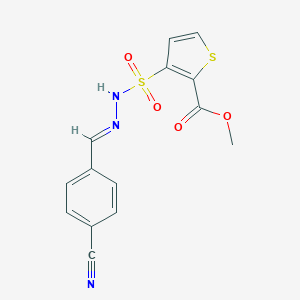

![methyl (2R)-2-[[(5S,6S)-1,6,9,14-tetrahydroxy-5-[(2R,3S,4R,5R,6S)-3-hydroxy-6-methyl-5-(methylamino)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoate](/img/structure/B142516.png)